molecular formula C24H28N2O2 B7755962 1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol CAS No. 6150-18-1

1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol

Cat. No.: B7755962
CAS No.: 6150-18-1
M. Wt: 376.5 g/mol
InChI Key: FMGXULXOUJWKBG-UHFFFAOYSA-N
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Description

1-(Diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol is a complex organic compound that features a unique structure combining an indole moiety with a diallylamino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol typically involves multiple steps, starting from readily available precursorsThe final step often involves the addition of the methoxyphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure the reproducibility and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(Diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The diallylamino group may enhance the compound’s ability to penetrate cell membranes, while the methoxyphenyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)propan-2-ol: Shares the methoxyphenyl group but lacks the indole and diallylamino groups.

    1-[(4-Methoxyphenyl)methyl]amino-2-propanol: Contains a similar backbone but differs in the substitution pattern.

Uniqueness

1-(Diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[bis(prop-2-enyl)amino]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-4-14-25(15-5-2)17-21(27)18-26-23-9-7-6-8-20(23)16-24(26)19-10-12-22(28-3)13-11-19/h4-13,16,21,27H,1-2,14-15,17-18H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGXULXOUJWKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN(CC=C)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402649
Record name F1021-0064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6150-18-1
Record name F1021-0064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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